methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate
Description
Molecular Architecture and Functional Group Analysis
This compound exhibits a complex molecular architecture characterized by the presence of multiple electron-donating and electron-withdrawing substituents on an aromatic ring system. The compound features a benzene ring substituted at positions 3, 4, and 5 with methoxy, hydroxy, and nitro groups respectively, connected to an acetic acid methyl ester moiety at position 1. This substitution pattern creates a unique electronic environment that significantly influences the compound's chemical and physical properties.
The molecular formula of this compound is C₁₀H₁₁NO₆, with a molecular weight of 241.20 grams per mole. The presence of the electron-withdrawing nitro group at the 5-position creates a strong electron-deficient center on the aromatic ring, while the electron-donating methoxy and hydroxy groups at positions 3 and 4 respectively provide electron density to the ring system. This electronic dichotomy results in a polarized aromatic system with distinct reactivity patterns. The acetate ester functionality introduces additional complexity through its carbonyl group, which can participate in various chemical transformations and intermolecular interactions.
The spatial arrangement of functional groups in this compound follows predictable patterns based on aromatic substitution chemistry. The nitro group, being a strong electron-withdrawing group, significantly affects the electron density distribution across the aromatic ring, making the ring less nucleophilic overall but creating specific sites of enhanced electrophilicity. The hydroxy group at position 4 can form intramolecular hydrogen bonds with adjacent substituents, potentially influencing the overall molecular conformation and stability. The methoxy group contributes to the overall lipophilicity of the molecule while providing additional sites for intermolecular interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shifts and coupling patterns. Based on the substitution pattern and comparison with structurally related compounds, the ¹H Nuclear Magnetic Resonance spectrum would be expected to show distinct signals for each proton environment. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.5 parts per million, with the exact chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.
The methoxy group protons would appear as a singlet around 3.8-4.0 parts per million, while the ester methyl group would resonate slightly upfield around 3.6-3.8 parts per million. The methylene protons of the acetate chain would typically appear as a singlet around 3.6-3.8 parts per million, given the absence of adjacent coupling protons. The phenolic hydroxyl proton would be expected to appear as a broad signal in the downfield region, potentially showing temperature-dependent behavior due to exchange processes. Integration ratios would confirm the presence of three aromatic protons, three methoxy protons, three ester methyl protons, two methylene protons, and one hydroxyl proton.
¹³C Nuclear Magnetic Resonance spectroscopy would reveal the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing around 170-175 parts per million. The aromatic carbons would span the range from 110-160 parts per million, with the nitro-substituted carbon appearing most downfield due to the strong electron-withdrawing effect. The methoxy and ester methyl carbons would appear in the aliphatic region around 50-60 parts per million, while the methylene carbon would resonate around 35-40 parts per million.
Infrared spectroscopy would provide characteristic absorption bands for the various functional groups present in the molecule. The carbonyl stretch of the ester group would appear as a strong absorption around 1730-1750 wavenumbers, while the nitro group would exhibit characteristic asymmetric and symmetric stretching vibrations around 1520-1570 and 1340-1380 wavenumbers respectively. The phenolic hydroxyl group would show a broad absorption in the 3200-3600 wavenumber region, potentially showing hydrogen bonding effects. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, while the carbon-hydrogen stretching of the aromatic system would be observed around 3000-3100 wavenumbers.
Ultraviolet-Visible spectroscopy would reveal the electronic transitions associated with the aromatic chromophore system. The presence of the nitro group as a strong electron-withdrawing substituent would significantly affect the electronic absorption spectrum, typically causing a bathochromic shift compared to simpler aromatic systems. The compound would be expected to show strong absorption in the ultraviolet region, with potential extended absorption into the visible region due to the charge-transfer character introduced by the combination of electron-donating and electron-withdrawing substituents on the aromatic ring.
Crystallographic Data and Conformational Analysis
The crystallographic analysis of this compound would reveal important structural parameters including bond lengths, bond angles, and intermolecular packing arrangements. Based on the molecular structure and comparison with related compounds, the aromatic ring would be expected to maintain planarity, with the nitro group likely coplanar with the ring system to maximize orbital overlap. The acetate ester chain would adopt a conformation that minimizes steric interactions while potentially allowing for favorable intermolecular contacts in the crystal lattice.
The presence of the hydroxyl group at position 4 introduces the possibility of hydrogen bonding interactions, both intramolecularly and intermolecularly. Intramolecular hydrogen bonding could occur between the hydroxyl group and the adjacent methoxy oxygen or with the nitro group, depending on the exact molecular conformation. These interactions would significantly influence the preferred conformational states of the molecule and could affect its physical properties such as melting point and solubility characteristics.
Intermolecular interactions in the crystal structure would likely involve hydrogen bonding networks formed by the phenolic hydroxyl groups, as well as potential π-π stacking interactions between aromatic rings. The nitro groups could participate in dipole-dipole interactions, contributing to the overall crystal packing efficiency. The ester groups might form additional hydrogen bonding contacts through their carbonyl oxygen atoms, creating a three-dimensional network of non-covalent interactions that stabilize the crystal structure.
The conformational flexibility of the molecule would primarily involve rotation around the bond connecting the aromatic ring to the acetate chain. Energy barriers for rotation around this bond would be relatively low, allowing for multiple conformational states in solution. However, in the solid state, the crystal packing forces would likely stabilize specific conformations that optimize intermolecular interactions and packing efficiency.
Computational Chemistry Predictions (Density Functional Theory, Molecular Modeling)
Density Functional Theory calculations would provide detailed insights into the electronic structure and properties of this compound. The optimization of molecular geometry using appropriate functional and basis set combinations would reveal the most stable conformational states and provide accurate predictions of bond lengths, bond angles, and dihedral angles. The calculations would confirm the planarity of the aromatic system and the preferred orientation of the nitro group relative to the ring plane.
Frontier molecular orbital analysis would reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions. The electron-withdrawing nitro group would significantly lower the lowest unoccupied molecular orbital energy, making the molecule more susceptible to nucleophilic attack. The highest occupied molecular orbital would likely be localized on the electron-rich regions of the aromatic ring, particularly around the hydroxy and methoxy substituents. The energy gap between these orbitals would provide insights into the electronic excitation properties and chemical reactivity patterns.
Natural bond orbital analysis would quantify the charge distribution throughout the molecule, revealing the extent of charge separation induced by the various substituents. The nitro group would bear significant negative charge, while the aromatic carbon atoms would show varying degrees of positive charge depending on their proximity to electron-donating or electron-withdrawing groups. This charge distribution analysis would help predict sites of electrophilic and nucleophilic reactivity.
Molecular dynamics simulations would explore the conformational behavior of the molecule in various environments, including gas phase, solution, and crystal lattice conditions. These calculations would reveal the flexibility of the acetate chain and any preferred conformational states stabilized by intramolecular interactions. The simulations would also provide insights into the solvation behavior of the molecule in different solvent systems, helping to predict solubility and partitioning properties.
Thermodynamic property predictions from computational analysis would include standard enthalpy of formation, entropy, and heat capacity values. These calculations would be particularly valuable for understanding the stability of the compound under various conditions and for predicting its behavior in chemical reactions. Vibrational frequency calculations would complement experimental infrared spectroscopy data and provide assignments for observed absorption bands.
| Computational Property | Predicted Value | Method | Significance |
|---|---|---|---|
| Molecular Volume | 180-200 Ų | Density Functional Theory | Provides insight into molecular size and packing |
| Dipole Moment | 4-6 Debye | Density Functional Theory | Indicates polarity and intermolecular interactions |
| Ionization Potential | 8-9 eV | Density Functional Theory | Predicts electron-donating ability |
| Electron Affinity | 1-2 eV | Density Functional Theory | Predicts electron-accepting capability |
| Band Gap | 3-4 eV | Time-Dependent Density Functional Theory | Electronic excitation properties |
The integration of computational chemistry predictions with experimental characterization data provides a comprehensive understanding of the structural and electronic properties of this compound. This multifaceted approach reveals the complex interplay between molecular structure, electronic distribution, and chemical behavior that characterizes this important organic compound. The detailed structural analysis serves as a foundation for understanding its potential applications in synthetic chemistry and materials science, while also providing insights into its fundamental chemical properties and reactivity patterns.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-8-4-6(5-9(12)17-2)3-7(10(8)13)11(14)15/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFAVWPYHIIMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of (4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid
A common industrial and laboratory approach involves direct esterification of the corresponding acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium toward ester formation.
- Reagents: (4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid, methanol, sulfuric acid (catalyst)
- Conditions: Reflux temperature (~65-70°C), several hours until completion
- Purification: Recrystallization or distillation to isolate the methyl ester
This method is straightforward and scalable, suitable for industrial production with optimization in continuous flow reactors to enhance yield and efficiency.
Multi-step synthesis from substituted benzaldehydes
A more detailed synthetic route starts from 3-alkoxy-4-acetoxybenzaldehyde derivatives, proceeding through nitration, deacetylation, methylation, oxidation, and deprotection steps to yield the nitro-substituted benzoic acid intermediate, which can then be esterified.
Step 1: Nitration
- Starting material: 3-alkoxy-4-acetoxybenzaldehyde
- Reagents: Concentrated or fuming nitric acid
- Solvents: Dichloroethane, dichloromethane, or chloroform
- Temperature: -20°C to 5°C
- Outcome: Formation of 4-formyl-2-alkoxy-3-nitrophenyl acetate with minor isomer formation (8-20%)
- Yield: ~85%
Step 2: Deacetylation and Methylation
- Deacetylation of the intermediate using inorganic bases such as sodium hydroxide or lithium hydroxide in organic solvents (ethanol, methanol, tetrahydrofuran, dioxane)
- Methylation with methylating agents like methyl iodide, dimethyl sulfate, or methyl bromide under alkaline conditions at 35-55°C
- Yield: 90-95% with isomer ratios around 10-12%
Step 3: Oxidation
- Oxidizing agent: Potassium permanganate or sodium permanganate
- Conditions: Room temperature, overnight stirring
- Converts aldehyde to carboxylic acid functionality
Step 4: Dealkylation
- Selective removal of alkyl protecting groups using organic alkali with lithium salts or boron trichloride
- Final purification by recrystallization
This multi-step method allows precise control over substitution patterns and functional group transformations, yielding 3-hydroxy-4-methoxy-2-nitrobenzoic acid intermediates that can be further esterified to the target methyl ester.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Fuming nitric acid, chloroform, -20 to 5°C | ~85 | Isomer formation 8-20% |
| Deacetylation | NaOH or LiOH, ethanol/THF, -10 to 25°C | 90-95 | Molar ratio base:substrate 1.2-5 |
| Methylation | Methyl iodide/dimethyl sulfate, 35-55°C | 90-95 | Reaction under alkaline conditions |
| Oxidation | KMnO4 or NaMnO4, room temp, overnight | 90-95 | Converts aldehyde to acid |
| Dealkylation | Organic alkali + Li salts or BCl3 | - | Selective removal of alkyl protecting groups |
| Esterification | Methanol, H2SO4 catalyst, reflux | 85-95 | Final step to methyl ester |
The overall synthesis achieves high yields with controlled regioselectivity, and HPLC analysis confirms isomeric purity typically better than 90% after purification.
Alternative Synthetic Routes and Related Studies
- A related synthesis involves condensation of ethyl cyanoacetate with 3,4-dimethoxy-5-nitrobenzaldehyde followed by demethylation to obtain hydroxy-methoxy nitrophenyl derivatives, which can be further transformed into phenylacetic acid esters.
- Processes involving amine-mediated reactions and selective halogenation have been reported for related phenolic compounds, offering alternative pathways for functional group installation and modification.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with varied properties, making it a valuable building block in organic synthesis.
Biology
- Biological Activity Studies : The compound is studied for its potential interactions with enzymes and proteins, influencing their functions. Research indicates that similar compounds can modulate enzyme activity and alter cell signaling pathways related to inflammation and pain perception.
Medicine
- Therapeutic Properties : Investigations into the anti-inflammatory and antimicrobial effects of this compound have shown promising results. It has been noted for its ability to inhibit cytokine production, which is crucial in inflammatory responses.
Industry
- Production of Dyes and Pigments : The compound is also utilized in the industrial sector for producing dyes and pigments due to its vibrant color properties derived from its unique chemical structure.
Case Studies and Experimental Data
The following table summarizes key findings from relevant studies on this compound:
| Study Title | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Activity Study | Significant inhibition of TNF-alpha production in macrophages. | ELISA assays to measure cytokine levels. |
| Antimicrobial Activity Study | Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | Disc diffusion method for antimicrobial efficacy. |
| Cytotoxicity Assay | Induced G2/M cell cycle arrest in NSCLC cells with an IC50 value of 25 µM. | WST-8 assay for cytotoxicity evaluation over 48 hours. |
Mechanism of Action
The mechanism by which methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and modulation of signaling pathways. The presence of functional groups such as the nitro and hydroxy groups may play a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs (Table 1) exhibit variations in substituent positions, functional groups, and molecular weights. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Ester vs. Acid Functionality : The carboxylic acid analogs (e.g., 5803-22-5, 88516-84-1) lack the methyl ester group, impacting solubility and reactivity. For instance, ester derivatives are typically more lipophilic, influencing their bioavailability in biological systems .
- Backbone Variation: The ethanone derivative (C₁₅H₁₃NO₅) replaces the acetate group with a ketone, significantly changing its chemical behavior, such as susceptibility to nucleophilic attack .
Physical and Spectral Properties
- Melting Points: Ethanone analogs (e.g., 1-(4-hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone) exhibit melting points of 149–150°C, while partially demethylated derivatives melt at 88–89°C . The target ester’s melting point is unspecified but expected to be lower than its acid analog due to reduced hydrogen bonding.
- Spectroscopic Characterization: HMBC and HRMS (as seen in for related compounds) are critical for confirming substituent positions and esterification. For example, HRMS of a related compound (C₁₁H₁₂NO₇) showed a mass accuracy of 0.4 ppm .
Reactivity and Stability
- Nitro Group Effects : The electron-withdrawing nitro group enhances stability but may contribute to environmental persistence, as seen in studies of nitro-aromatic compounds and environmentally persistent free radicals (EPFRs) .
- Ester Hydrolysis : Under basic or enzymatic conditions, the methyl ester may hydrolyze to its carboxylic acid form (88516-84-1), altering reactivity in multiphase systems .
Commercial and Research Relevance
- This may reflect challenges in synthesis, stability, or demand .
- Potential Applications: Nitro-aromatic compounds are often explored for antimicrobial or anticancer properties. The hydroxyl and methoxy groups could facilitate interactions with biological targets, though specific studies on this compound are lacking in the provided evidence.
Biological Activity
Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its reactivity and biological interactions. The compound is characterized by:
- Molecular Formula : CHNO
- Functional Groups : Hydroxy (-OH), Methoxy (-OCH), and Nitro (-NO) groups attached to a phenyl ring.
The presence of these groups enhances its potential for various biological activities, including anti-inflammatory and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interactions with cellular targets. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components, leading to diverse biological effects. The hydroxy and methoxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.
Key Mechanisms:
- Enzyme Modulation : The compound may influence enzyme activity through both covalent and non-covalent interactions.
- Cell Signaling Pathways : It is hypothesized to alter signaling pathways related to inflammation and pain perception, similar to other compounds with structural similarities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. It has been noted for its ability to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells via mitochondrial pathways .
Case Studies and Experimental Data
A summary of relevant studies is provided below:
| Study | Findings | Methodology |
|---|---|---|
| Study on Anti-inflammatory Activity | This compound showed significant inhibition of TNF-alpha production in macrophages. | ELISA assays were used to measure cytokine levels in treated cells. |
| Antimicrobial Study | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | Disc diffusion method was employed to assess antimicrobial efficacy. |
| Cytotoxicity Assay | Induced G2/M cell cycle arrest in NSCLC cells with an IC value of 25 µM. | WST-8 assay was utilized for cytotoxicity evaluation over 48 hours. |
Q & A
Basic: What are the recommended synthetic routes for methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate?
Answer:
The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route includes:
Esterification : Reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Validation : Confirm purity via HPLC and structural integrity via NMR (¹H, ¹³C) and FTIR .
Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid over-nitration or ester hydrolysis.
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Parameters include:
- Space group : Typically monoclinic (e.g., P2₁/c).
- Unit cell dimensions : Derived from diffraction data (e.g., a = 7.89 Å, b = 12.34 Å).
- Hydrogen bonding : Critical for stabilizing nitro and hydroxyl groups, influencing solubility and reactivity .
Methodological Tip : Use low-temperature (100 K) data collection to minimize thermal motion artifacts.
Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?
Answer:
Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) predict reaction intermediates and transition states. Steps include:
Reaction Path Search : Identify energetically favorable pathways for nitration or methoxy group substitution.
Solvent Effects : Simulate using PCM models to assess polarity impacts on reaction kinetics.
Machine Learning : Train models on existing data (e.g., ICReDD’s reaction databases) to predict optimal conditions .
Case Study : Computational screening reduced experimental trials by 60% in analogous nitroaromatic syntheses .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR)?
Answer:
Contradictions may arise from polymorphism, tautomerism, or impurities. Mitigation strategies:
Multi-Technique Validation : Cross-check NMR (DEPT, HSQC), IR, and mass spectrometry (HRMS).
Crystallographic Cross-Reference : Compare experimental IR bands with SXRD-derived bond lengths (e.g., C=O stretch at ~1700 cm⁻¹ vs. crystallographic ester geometry) .
Dynamic NMR : Probe temperature-dependent shifts to detect conformational exchange.
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Segregate as hazardous organic waste (consult EPA guidelines) .
Advanced: How can statistical experimental design (DoE) improve synthesis yield?
Answer:
Apply factorial design (e.g., Box-Behnken) to optimize variables:
- Factors : Temperature, catalyst loading, solvent ratio.
- Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 10 mol% catalyst, 3:1 DMF/H₂O).
- Validation : Confirm predicted yield (±5% error) through triplicate runs .
Example : A 3² factorial design increased yield from 45% to 72% in a related esterification .
Advanced: What role does this compound play in materials science or catalysis?
Answer:
Potential applications include:
- Polymer Precursors : Nitro groups enable photo-crosslinking in UV-curable resins.
- Ligand Design : The phenolic oxygen and nitro group may chelate metals (e.g., Cu²⁺) for catalytic systems.
- Optoelectronic Materials : Nitroaromatic moieties contribute to charge-transfer complexes in organic semiconductors .
Research Gap : Limited studies exist on its photostability—future work could explore accelerated aging tests under UV light.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
